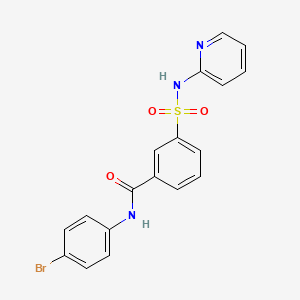![molecular formula C23H20N2O3S B3561755 ETHYL 2-{[3-CYANO-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B3561755.png)
ETHYL 2-{[3-CYANO-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE
Descripción general
Descripción
ETHYL 2-{[3-CYANO-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, and a phenylpyridinyl group
Métodos De Preparación
The synthesis of ETHYL 2-{[3-CYANO-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Análisis De Reacciones Químicas
ETHYL 2-{[3-CYANO-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
ETHYL 2-{[3-CYANO-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mecanismo De Acción
The mechanism of action of ETHYL 2-{[3-CYANO-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The cyano group and the methoxyphenyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
ETHYL 2-{[3-CYANO-4-(2-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE can be compared with similar compounds such as:
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: An important starting material for the synthesis of biologically and pharmacologically important compounds.
Ethyl cyanoacetate: Widely used as a building block in organic synthesis.
Ethyl (4-methoxyphenyl)acetate: Used in various chemical syntheses
Propiedades
IUPAC Name |
ethyl 2-[3-cyano-4-(2-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-3-28-22(26)15-29-23-19(14-24)18(17-11-7-8-12-21(17)27-2)13-20(25-23)16-9-5-4-6-10-16/h4-13H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDOKPSLDBXKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylphenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3561673.png)
![3-[[3-[(4-methylphenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid](/img/structure/B3561687.png)
![2-cyano-N-(4-fluorophenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylamide](/img/structure/B3561693.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3561701.png)

![5-[(3-carboxyphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3561719.png)


![N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3561742.png)
![benzyl [(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)thio]acetate](/img/structure/B3561748.png)


![N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3561771.png)
